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Compound of Interest

Compound Name:
Spiro[2.2]pentane-1-carboxylic

Acid

Cat. No.: B1275520 Get Quote

In the landscape of modern organic chemistry and drug discovery, the pursuit of novel

molecular architectures that offer precise three-dimensional arrangements is paramount.

Spirocyclic compounds, characterized by two rings sharing a single atom, have emerged as

privileged scaffolds.[1][2] Their inherent rigidity and well-defined exit vectors provide a unique

platform for developing molecules that can interact with biological targets with high selectivity

and efficacy.[3][4]

Among these, Spiro[2.2]pentane, the smallest spiro-connected cycloalkane, represents a

pinnacle of strain and structural definition.[5] First synthesized in 1896, its derivatives are now

recognized as intriguing building blocks in medicinal chemistry.[5] This guide focuses on a key

derivative, Spiro[2.2]pentane-1-carboxylic Acid (CAS No. 17202-64-1), a versatile

intermediate that serves as a gateway to more complex molecules for applications in

pharmaceuticals and materials science.[6][7] Its highly strained dual cyclopropane framework

imparts unique physicochemical properties and reactivity, making it a subject of significant

interest for researchers aiming to explore novel chemical space.

Physicochemical and Structural Properties
Spiro[2.2]pentane-1-carboxylic acid is typically a white solid organic compound.[6][7] Its

structure is defined by a central quaternary carbon atom that serves as the pivot for two fused

cyclopropane rings. The carboxylic acid moiety is attached to one of these highly strained rings.
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Property Value Source

IUPAC Name
spiro[2.2]pentane-2-carboxylic

acid
PubChem[8]

CAS Number 17202-64-1 PubChem[8]

Molecular Formula C₆H₈O₂ PubChem[8]

Molecular Weight 112.13 g/mol PubChem[8][9]

Appearance White Solid
NINGBO INNO

PHARMCHEM[6]

Canonical SMILES C1CC12CC2C(=O)O PubChem[8]

Spectroscopic Characterization: A Guide to
Identification
Accurate characterization is essential for verifying the integrity of Spiro[2.2]pentane-1-
carboxylic Acid. The unique strained structure gives rise to a distinct spectroscopic signature.

Infrared (IR) Spectroscopy
The IR spectrum of a carboxylic acid is dominated by two key features: the hydroxyl (O-H) and

carbonyl (C=O) stretching vibrations.[10][11]

O-H Stretch: Due to strong intermolecular hydrogen bonding, which often leads to the

formation of dimers, the O-H stretch appears as an exceptionally broad and strong

absorption band spanning from approximately 3300 cm⁻¹ to 2500 cm⁻¹.[12] This broad

envelope frequently overlaps with the C-H stretching region.[12]

C=O Stretch: A sharp and very intense absorption characteristic of the carbonyl group in a

carboxylic acid dimer is expected around 1700-1725 cm⁻¹.[11][12]

C-O Stretch: A medium intensity peak corresponding to the C-O single bond stretch is

typically observed in the 1320-1210 cm⁻¹ region.[10]

Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR Spectroscopy: The proton NMR spectrum provides clear indicators of the

spiro[2.2]pentane framework.

Carboxylic Acid Proton (-COOH): This proton is highly deshielded and appears as a broad

singlet far downfield, typically in the 10-12 ppm range. Its signal will disappear upon the

addition of D₂O due to hydrogen-deuterium exchange.[12]

Alpha-Proton (-CH-COOH): The proton on the carbon bearing the carboxyl group will be

deshielded by the electron-withdrawing effect of the carbonyl, resonating in the 2.0-3.0 ppm

region.[13]

Cyclopropyl Protons: The remaining protons on the two cyclopropane rings are in a highly

shielded environment and will appear significantly upfield, generally between 0.5 and 1.5

ppm. The complex splitting patterns will reflect the geminal and cis/trans coupling

relationships within the rigid ring system.

¹³C NMR Spectroscopy:

Carbonyl Carbon (-COOH): This carbon is the most deshielded, appearing in the 160-180

ppm range.[12]

Spiro Carbon (Quaternary C): The central spiro carbon will be a singlet and is expected in

the upfield region for quaternary carbons.

Cyclopropyl Carbons: The carbons of the cyclopropane rings will be found in the shielded

region of the spectrum, typically between 10 and 40 ppm.

Synthesis Methodologies
The synthesis of highly strained spiropentane derivatives requires specialized methods due to

the inherent ring strain.[14] While a specific, detailed industrial synthesis for

Spiro[2.2]pentane-1-carboxylic Acid is not readily available in public literature, general

strategies for forming the spiropentane core can be adapted. A common conceptual pathway

involves the cyclopropanation of an alkylidenecyclopropane precursor.

A plausible synthetic approach can be visualized as a multi-step process. The causality behind

this approach lies in building the strained system sequentially, often culminating in an
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intramolecular reaction to form the final spiro junction.

Starting Material
(e.g., Ester with

 a cyclopropyl group)

Formation of Alkylidene
Cyclopropane Precursor

 Olefination

Cyclopropanation Reaction
(e.g., Simmons-Smith or

Carbene Addition)

 Addition

Spiro[2.2]pentane Derivative
(Ester or Nitrile)

Hydrolysis

 Acid or Base

Final Product:
Spiro[2.2]pentane-1-carboxylic Acid

Click to download full resolution via product page

Conceptual workflow for the synthesis of Spiro[2.2]pentane-1-carboxylic Acid.

Experimental Protocol Outline (Conceptual):

Preparation of an Alkylidenecyclopropane: A suitable starting material, such as a cyclopropyl

ketone, undergoes a Wittig-type reaction to generate an exocyclic double bond, forming an

alkylidenecyclopropane.
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Diastereoselective Cyclopropanation: The alkylidenecyclopropane is then subjected to a

cyclopropanation reaction. Methods like the Simmons-Smith reaction (using diiodomethane

and a zinc-copper couple) or the addition of a carbene (generated from a diazo compound)

can be employed to form the second cyclopropane ring, creating the spiro[2.2]pentane core.

[5] This step is often the most critical for establishing stereochemistry.

Hydrolysis to the Carboxylic Acid: If the precursor carries an ester or nitrile group, a final

hydrolysis step under acidic or basic conditions is performed to yield the target

Spiro[2.2]pentane-1-carboxylic Acid.

Applications in Research and Drug Development
The true value of Spiro[2.2]pentane-1-carboxylic Acid lies in its application as a rigid, three-

dimensional building block.[3][6] Its unique structure is leveraged to impart specific

conformational constraints on larger molecules, a highly desirable trait in drug design.

Scaffold for Novel Therapeutics: The spiro[2.2]pentane core serves as a non-aromatic, sp³-

rich scaffold. Replacing traditional flat aromatic rings with such three-dimensional structures

can lead to improved physicochemical properties, such as enhanced solubility and metabolic

stability, while also exploring new interactions with biological targets.[2][4]

Conformationally Constrained Analogues: It can be used to synthesize conformationally

restricted analogues of known bioactive molecules or amino acids.[5] This rigidity helps in

"locking" a molecule into a specific bioactive conformation, which can increase potency and

reduce off-target effects.

Advanced Materials: The defined geometry and high strain energy of the spiropentane unit

can be exploited in the synthesis of novel polymers and advanced materials with unique

physical properties.[6]
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Role as a central building block in chemical synthesis.

Safety and Handling
According to GHS hazard statements, Spiro[2.2]pentane-1-carboxylic Acid is considered a

hazardous substance.

Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause

respiratory irritation (H335).[8]

Precautions: Standard laboratory safety protocols should be strictly followed. This includes

the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab

coat. All handling should be performed in a well-ventilated area or a chemical fume hood.

Conclusion
Spiro[2.2]pentane-1-carboxylic Acid is more than just a chemical intermediate; it is a key that

unlocks access to a class of highly strained, structurally defined molecules. Its rigid three-

dimensional framework offers a compelling alternative to traditional flat scaffolds in medicinal

chemistry and materials science. As synthetic methodologies become more robust and the

demand for novel sp³-rich compounds grows, the importance of versatile building blocks like
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Spiro[2.2]pentane-1-carboxylic Acid is set to increase, paving the way for the next

generation of innovative drugs and materials.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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